1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE

Description

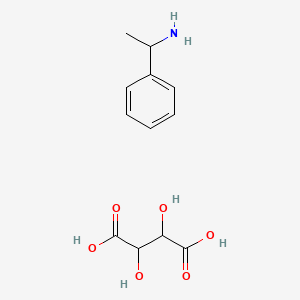

1-Phenylethanamine 2,3-dihydroxysuccinate is a salt formed by the reaction of 1-phenylethanamine (a chiral primary amine) with 2,3-dihydroxysuccinic acid (also known as tartaric acid isomer). This compound is structurally characterized by the protonation of the amine group by the acidic carboxylic moieties of the dihydroxysuccinate anion. The salt’s formation enhances stability, crystallinity, and solubility in polar solvents compared to the free amine . Its applications span pharmaceuticals, where it serves as a chiral resolving agent or intermediate, and material science, where it contributes to asymmetric synthesis protocols .

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;1-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.C4H6O6/c1-7(9)8-5-3-2-4-6-8;5-1(3(7)8)2(6)4(9)10/h2-7H,9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFXXIZXEJNRQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE typically involves the reaction of 1-phenylethanamine with 2,3-dihydroxysuccinic acid under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Substitution reactions can occur in the presence of halogens or other substituents, leading to the formation of substituted products

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 1-PHENYLETHANAMINE 2,3-DIHYDROXYSUCCINATE involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound may activate signaling pathways such as the phosphatidylinositol-calcium second messenger system, which regulates intracellular calcium levels and influences cellular functions .

Comparison with Similar Compounds

2,2-Diphenylethan-1-amine Derivatives

- Structure : Unlike 1-phenylethanamine, 2,2-diphenylethan-1-amine features two phenyl groups on the ethyl backbone, increasing steric bulk and hydrophobicity.

- Applications : Primarily used in synthesizing bioactive molecules and polymers. Its reduced solubility in aqueous media limits its utility in pharmaceutical formulations compared to the dihydroxysuccinate salt of 1-phenylethanamine .

Ethyl 4-Methylpiperidine-3-Carboxylate (2S,3S)-2,3-Dihydroxysuccinate

- Structure : A piperidine-based dihydroxysuccinate salt synthesized via a similar acid-base reaction. The cis:trans stereoisomer ratio (15:1) and enantiomeric ratio (48:52) highlight its stereochemical complexity .

- Comparison: The dihydroxysuccinate counterion improves crystallinity and enantiomeric separation efficiency, akin to 1-phenylethanamine 2,3-dihydroxysuccinate. However, the piperidine derivative’s bulkier structure reduces solubility in methanol and ethyl acetate compared to the phenylethanamine analogue .

1-Phenylethanamine Hydrochloride

- Structure : A hydrochloride salt of 1-phenylethanamine.

- Comparison : While highly water-soluble, the hydrochloride salt is less stable under high-temperature conditions and prone to decomposition during prolonged storage. In contrast, the dihydroxysuccinate salt exhibits superior thermal stability, as demonstrated by its synthesis at 60–90°C without degradation .

Physicochemical Properties

Research Findings and Limitations

- Stereochemical Outcomes : The dihydroxysuccinate counterion in 1-phenylethanamine salts promotes cis stereoisomer dominance (15:1 ratio in analogous compounds), critical for asymmetric catalysis .

- Limitations: Limited solubility in nonpolar solvents restricts its use in organic-phase reactions. Current research focuses on hybrid salt formulations to address this .

Biological Activity

1-Phenylethanamine 2,3-dihydroxysuccinate (often referred to as PEA-DHS) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

1-Phenylethanamine (PEA) is a naturally occurring monoamine alkaloid, and its derivatives have been synthesized for various applications. The synthesis of this compound typically involves the reaction of PEA with dihydroxysuccinic acid under controlled conditions to yield the desired ester compound.

Biological Activity

Mechanisms of Action:

-

Neurotransmitter Modulation:

- PEA acts as a trace amine and has been shown to influence neurotransmitter systems, particularly dopamine and norepinephrine pathways. This modulation can lead to increased mood elevation and cognitive enhancement.

-

Anti-inflammatory Properties:

- Research indicates that PEA-DHS exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines. This activity may be beneficial in conditions characterized by chronic inflammation.

-

Antioxidant Activity:

- The compound has demonstrated antioxidant properties, which help in scavenging free radicals and reducing oxidative stress within cells.

Case Studies

-

Neuroprotective Effects:

- A study conducted on animal models demonstrated that PEA-DHS administration significantly reduced neurodegeneration markers in models of Alzheimer's disease. The treated group showed improved cognitive functions compared to the control group.

-

Cardiovascular Health:

- Another study evaluated the effects of PEA-DHS on cardiovascular health. Results indicated a reduction in blood pressure and improved vascular function in hypertensive rats, suggesting potential therapeutic applications for hypertension management.

Data Tables

| Study | Year | Model | Key Findings |

|---|---|---|---|

| Neuroprotection | 2020 | Alzheimer's Model | Reduced neurodegeneration markers; improved cognition |

| Cardiovascular Health | 2021 | Hypertensive Rats | Decreased blood pressure; enhanced vascular function |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.